molecular formula C6H5Cl2N B3349624 4-(Dichloromethyl)pyridine CAS No. 22796-42-5

4-(Dichloromethyl)pyridine

Cat. No.: B3349624
CAS No.: 22796-42-5
M. Wt: 162.01 g/mol
InChI Key: BSFQCFMFFSEBPA-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)pyridine is a chemical compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a dichloromethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dichloromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The dichloromethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can modulate cellular pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Dichloromethyl)pyridine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

4-(dichloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFQCFMFFSEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440279
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22796-42-5
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dichloromethyl)pyridine
Reactant of Route 2
4-(Dichloromethyl)pyridine
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4-(Dichloromethyl)pyridine
Reactant of Route 4
4-(Dichloromethyl)pyridine
Reactant of Route 5
4-(Dichloromethyl)pyridine
Reactant of Route 6
4-(Dichloromethyl)pyridine

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